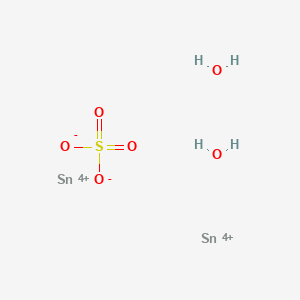
ALPHA-HEMOLYSIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Staphylococcus aureus. It is a member of the pore-forming beta-barrel toxin family and plays a significant role in the pathogenesis of various diseases. Alpha-hemolysin forms heptameric units on cellular membranes, creating pores that lead to cell death .
Méthodes De Préparation
Alpha-hemolysin is typically produced by Staphylococcus aureus through natural biosynthesishly, is located on the bacterial chromosome. Industrial production of this compound involves culturing Staphylococcus aureus under specific conditions that promote the expression and secretion of the toxin. The toxin can then be purified from the bacterial culture supernatant using techniques such as chromatography .
Analyse Des Réactions Chimiques
Alpha-hemolysin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of methemoglobin.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can interact with various reagents, leading to the formation of different products.
Applications De Recherche Scientifique
Alpha-hemolysin has a wide range of scientific research applications, including:
Mécanisme D'action
Alpha-hemolysin exerts its effects by forming pores in the cellular membrane. The toxin binds to specific cell surface receptors and oligomerizes to form a heptameric pore. This pore allows the exchange of ions and small molecules, leading to cell lysis and death. The toxin can also induce apoptosis in certain immune cells by activating caspase pathways .
Comparaison Avec Des Composés Similaires
Alpha-hemolysin is similar to other pore-forming toxins such as:
Beta-hemolysin: Another toxin produced by that forms pores in cell membranes.
Gamma-hemolysin: A toxin that also forms pores but has different target specificity and structure.
Oroxylin A 7-O-glucuronide (OLG): , Oroxin A (ORA) , and Oroxin B (ORB) : Natural compounds that inhibit the hemolytic activity of this compound by binding to its “stem” region.
This compound is unique in its ability to form stable heptameric pores and its significant role in bacterial virulence.
Propriétés
Numéro CAS |
12616-52-3 |
|---|---|
Formule moléculaire |
C88H56Fe2N8O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B1172511.png)

